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Compound of Interest

Compound Name: 9-Phenylanthracene

Cat. No.: B014458 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 9-
phenylanthracene, a polycyclic aromatic hydrocarbon of significant interest in materials

science and drug development. This document is intended for researchers, scientists, and

professionals in drug development, offering a centralized resource for its nuclear magnetic

resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 9-phenylanthracene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 9-Phenylanthracene
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.53 s 1H Anthracene H10

8.08 d, J = 8.5 Hz 2H Anthracene H4, H5

7.70 – 7.67 m 2H Phenyl H2', H6'

7.63 – 7.54 m 3H Phenyl H3', H4', H5'

7.50 – 7.45 m 4H
Anthracene H1, H8,

H2, H7

7.37
ddd, J = 8.7, 6.5, 1.2

Hz
2H Anthracene H3, H6

Solvent: CDCl₃,

Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for 9-Phenylanthracene

Chemical Shift (δ, ppm) Assignment

125.0 - 138.3 Aromatic Carbons

Solvent: CDCl₃. Note: Specific peak

assignments are not readily available in the

reviewed literature. The provided range covers

the expected signals for the aromatic carbons of

the anthracene and phenyl moieties.[1]

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for 9-Phenylanthracene
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Wavenumber (cm⁻¹) Description Functional Group

3100-3000 C-H stretch Aromatic C-H

1600-1585 C-C stretch (in-ring) Aromatic C=C

1500-1400 C-C stretch (in-ring) Aromatic C=C

900-675 C-H "out-of-plane" bend Aromatic C-H

Sample Preparation: KBr

Wafer. Note: This table

provides characteristic

absorption ranges for aromatic

compounds, as a detailed

peak list for 9-

Phenylanthracene is not

consistently reported.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption and Emission Data for 9-Phenylanthracene

Solvent
Absorption Maxima
(λ_abs, nm)

Emission Maxima (λ_em,
nm)

Cyclohexane ~364 417

Ethanol Not explicitly found Not explicitly found

Note: The photophysical

properties of anthracene

derivatives can be solvent-

dependent.[1]

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.
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Sample Preparation
A high-purity sample of 9-phenylanthracene is essential for obtaining accurate spectroscopic

data. Purification can be achieved by recrystallization from a suitable solvent such as toluene

or acetic acid, followed by column chromatography on silica gel using a non-polar eluent like a

hexane/dichloromethane mixture. The purity should be confirmed by thin-layer chromatography

and melting point determination.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of 9-
phenylanthracene.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Sample Preparation: Dissolve 5-10 mg of purified 9-phenylanthracene in approximately 0.7

mL of deuterated chloroform (CDCl₃).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the tube in the spectrometer and lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H spectrum using a standard pulse sequence.

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

Data Processing:

Apply Fourier transformation to the free induction decay (FID).

Phase the resulting spectrum.
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Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm,

δC = 77.16 ppm) as a reference.

Integrate the peaks in the ¹H spectrum.

IR Spectroscopy
Objective: To identify the functional groups present in 9-phenylanthracene by their

characteristic vibrational frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

Sample Preparation:

Thoroughly grind 1-2 mg of purified 9-phenylanthracene with approximately 100-200 mg

of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the spectrometer.

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Identify and label the major absorption bands.

UV-Vis Spectroscopy
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Objective: To determine the electronic absorption and emission properties of 9-
phenylanthracene.

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

Procedure:

Sample Preparation:

Prepare a stock solution of 9-phenylanthracene in a UV-grade solvent (e.g.,

cyclohexane) of known concentration.

Prepare a series of dilutions from the stock solution. For absorption, concentrations are

typically in the micromolar range to achieve an absorbance between 0.1 and 1.0. For

fluorescence, more dilute solutions may be necessary.

Absorption Spectrum Acquisition:

Fill a quartz cuvette with the solvent to be used as a blank.

Record the baseline spectrum.

Rinse and fill the cuvette with the sample solution.

Record the absorption spectrum over the desired wavelength range (e.g., 250-450 nm).

Fluorescence Spectrum Acquisition:

Using a spectrofluorometer, excite the sample at its absorption maximum.

Record the emission spectrum at a 90° angle to the excitation beam, scanning a range of

longer wavelengths.

Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

9-phenylanthracene.
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Caption: Experimental workflow for the spectroscopic characterization of 9-Phenylanthracene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/pdf/Spectroscopic_Properties_of_1_Phenylanthracene_An_In_depth_Technical_Guide.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.benchchem.com/product/b014458#9-phenylanthracene-spectroscopic-data-nmr-ir-uv-vis
https://www.benchchem.com/product/b014458#9-phenylanthracene-spectroscopic-data-nmr-ir-uv-vis
https://www.benchchem.com/product/b014458#9-phenylanthracene-spectroscopic-data-nmr-ir-uv-vis
https://www.benchchem.com/product/b014458#9-phenylanthracene-spectroscopic-data-nmr-ir-uv-vis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b014458?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

